1-(3-bromo-4-methoxyphenyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one
Description
Properties
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2S/c1-7-14-12(16-15-7)19-6-10(17)8-3-4-11(18-2)9(13)5-8/h3-5H,6H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVPZPCEFNOHBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)C2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-bromo-4-methoxyphenyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one, also known by its CAS number 898639-56-0, is a compound that exhibits significant biological activity. Its structure features a brominated phenyl ring and a triazole moiety, which are known to contribute to various pharmacological effects. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂BrN₃O₂S |
| Molecular Weight | 328.2 g/mol |
| IUPAC Name | This compound |
| CAS Number | 898639-56-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole and sulfanyl groups are crucial for its pharmacological effects, potentially influencing enzyme inhibition and receptor modulation. The specific mechanisms include:
- Enzyme Inhibition: The triazole moiety may inhibit enzymes involved in critical pathways such as cell proliferation and survival.
- Antimicrobial Activity: Compounds containing triazole structures are often evaluated for their antibacterial properties. This compound has shown potential against various bacterial strains.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antibacterial activity. A study conducted on related triazole derivatives reported Minimum Inhibitory Concentration (MIC) values against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Methicillin-resistant S. aureus (MRSA) | 15 |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The potential anticancer properties of this compound have been explored in various studies. Triazole derivatives have been linked to the inhibition of cancer cell growth through multiple pathways:
- Cell Cycle Arrest: Some studies indicate that compounds with similar structures can induce cell cycle arrest in cancer cells.
- Apoptosis Induction: Research shows that these compounds may trigger apoptosis in tumor cells by activating intrinsic pathways.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Triazole Derivatives: A study published in Molecules examined a series of triazole derivatives for their anticancer activity. The results showed that certain modifications enhanced their effectiveness against specific cancer cell lines (e.g., MCF7 and HeLa) with IC50 values in the low micromolar range.
- Antibacterial Evaluation: Another research article evaluated the antibacterial efficacy of various triazole compounds against MRSA and other resistant strains. The study concluded that modifications at the phenyl ring significantly impacted antimicrobial potency.
Q & A
Q. What are the recommended synthetic routes for preparing 1-(3-bromo-4-methoxyphenyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one?
The synthesis typically involves multi-step protocols:
- Step 1 : Bromination and methoxylation of the phenyl ring, followed by ketone formation using Friedel-Crafts acylation or similar methods (analogous to bromo-aryl ethanone derivatives in ).
- Step 2 : Introduction of the triazole-sulfanyl moiety via nucleophilic substitution or thiol-ene coupling. For example, coupling 3-methyl-1H-1,2,4-triazole-5-thiol with a bromo-ethanone intermediate under basic conditions (see for similar sulfanyl-incorporation strategies).
- Key Considerations : Use anhydrous conditions for thiol coupling, and monitor reaction progress via TLC/HPLC. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (theoretical MW = 381.23 g/mol).
- X-ray Crystallography : For unambiguous structural confirmation, refine using SHELXL () or visualize with ORTEP ().
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Refinement with SHELXL : Apply restraints for disordered atoms (e.g., methoxy or triazole groups) and refine anisotropic displacement parameters. Use the Hirshfeld surface analysis to study intermolecular interactions (e.g., C–H···O/S contacts) .
- Example : In analogous bromo-aryl structures (), halogen bonding (Br···N/O) influences crystal packing. Compare thermal ellipsoid plots (ORTEP) to assess dynamic disorder .
Q. How might structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent Modification :
- Biological Assays : Use in vitro enzymatic inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination. Cross-reference with docking studies () to predict binding modes.
Q. What computational methods support mechanistic studies of its reactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack (e.g., sulfanyl group’s nucleophilicity). Compare with experimental NMR chemical shifts ().
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model aggregation behavior .
Q. How do solvent effects influence its spectroscopic properties?
- Solvatochromic Analysis : Measure UV-Vis absorbance in solvents of varying polarity (e.g., hexane → water). Correlate λₘₐₓ shifts with solvent polarity indices ().
- Example : In polar solvents, charge-transfer transitions between the bromophenyl and triazole moieties may redshift absorption bands .
Q. Are there reported contradictions in spectral data for similar compounds?
- Discrepancies in NMR Assignments : For example, in , imidazole-proton signals were misassigned until 2D NMR clarified coupling networks. Always validate assignments via DEPT-135 and HMBC .
- Crystallographic vs. Computational Geometries : Discrepancies in dihedral angles (e.g., triazole-phenyl torsion) may arise from crystal-packing forces versus gas-phase DFT optimizations .
Q. What safety protocols are essential for handling this compound?
- Toxicity Mitigation : Wear PPE (gloves, goggles) due to potential lachrymatory effects from bromo-ethanone intermediates (analogous to ).
- Waste Disposal : Neutralize thiol-containing byproducts with oxidizing agents (e.g., NaOCl) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
